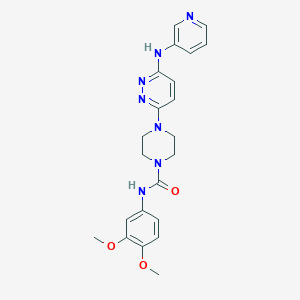

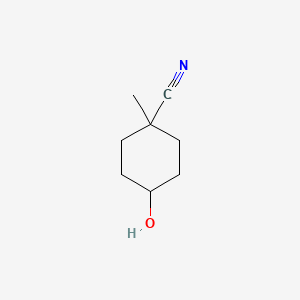

N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. It is a pentadecapeptide, which means it consists of 15 amino acids, and has a molecular weight of 1419.53552 g/mol. BPC-157 was initially isolated from human gastric juice and has since been synthesized in the laboratory. In recent years, BPC-157 has gained attention for its potential use in the treatment of various medical conditions.

Scientific Research Applications

Coordination Chemistry

N,N′-bis(coordinating group substituted)oxamides, structurally related to N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide, have been extensively studied for their coordinating properties in designing polynuclear complexes. These compounds exhibit easy cis–trans isomerization equilibria and can be substituted to manipulate charge, complexing ability, and polarity, making them suitable ligands for homo- and heterometallic species. Their strong basicity and ability to stabilize high oxidation states of transition metals are particularly noted, although their role in mediating antiferromagnetic interactions was not explored in this summary (Ruiz et al., 1999).

Nanoparticle Luminescence Sensitization

Compounds with a similar structure to this compound have been used to sensitize the luminescence of lanthanide ions when chelated. These ligands, upon binding to LnIII ions, enhance their emission efficiencies significantly, demonstrating their potential in the development of luminescent materials (Tigaa et al., 2017).

Environmental Monitoring

Hydrophilic polymer monolithic capillary microextraction techniques have utilized similar carboxamide functional groups for the selective separation and enrichment of nanoparticles, demonstrating a novel approach for monitoring nanoparticles in environmental water samples. This method highlights the utility of such compounds in environmental chemistry and monitoring (Zhang et al., 2015).

Hydrogel Technologies

Poly(N-isopropyl acrylamide) microgels incorporating bisacrylamide cross-linkers have been synthesized, showing potential for creating responsive hydrogel materials. These materials are of interest for various applications, including drug delivery systems and tissue engineering scaffolds, due to their thermoresponsive properties (Nayak et al., 2005).

Advanced Polymer Synthesis

Research has also focused on the synthesis of novel polyamides and their applications as cross-linking agents, indicating the broader utility of carboxamide compounds in creating nonimmunogenic and water-soluble polyamides for biomedical applications, such as protein cross-linking and surface modification (Hai et al., 1998).

properties

IUPAC Name |

N,N-bis(2-methylpropyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-12(2)10-19(11-13(3)4)17(20)15-9-14-7-5-6-8-16(14)22-18(15)21/h5-9,12-13H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWBVDDYIPROIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=O)C1=CC2=CC=CC=C2OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2832626.png)

![1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2832627.png)

![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2832629.png)

![S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate](/img/structure/B2832630.png)

![2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2832633.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2832634.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2832636.png)

![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2832640.png)